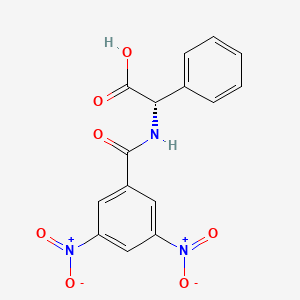

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUDAUOXJDARR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426493 | |

| Record name | S-(+)-N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90761-62-9 | |

| Record name | S-(+)-N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical guide for the synthesis, purification, and characterization of (S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine. This chiral derivative is a cornerstone in the field of enantioselective chromatography, serving as a critical component in "Pirkle-type" chiral stationary phases (CSPs). The guide details the underlying chemical principles of the N-acylation reaction, provides a robust, step-by-step experimental protocol, and outlines methods for analytical validation. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical foundation and the practical knowledge required for the successful preparation of this important analytical tool.

Introduction: The Role of (S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine in Chiral Separations

(S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine is a chiral amino acid derivative of significant importance in analytical and organic chemistry. Its molecular architecture is strategically designed for the separation of enantiomers.[1] The molecule consists of two key functional domains: the chiral scaffold provided by (S)-α-phenylglycine and the π-acidic region of the 3,5-dinitrobenzoyl group.[1][2]

This dual-feature design is the basis of its function in "Pirkle-type" chiral stationary phases, which are widely used in High-Performance Liquid Chromatography (HPLC).[1] The 3,5-dinitrobenzoyl moiety, being electron-deficient, acts as a potent π-acceptor. This allows it to form selective π-π stacking interactions with the π-donor (electron-rich) aromatic systems of analyte enantiomers.[1][2] The chiral environment is further defined by opportunities for hydrogen bonding via the amide linkage and steric interactions, which collectively create a three-point interaction model necessary for effective chiral recognition and separation.[2] Consequently, this compound and its enantiomer are not only used as chiral derivatizing agents but are also covalently bonded to silica supports to create robust and highly effective CSPs for resolving a wide array of racemic mixtures.[3][4][5]

Synthesis Principle: The N-Acylation Pathway

The synthesis of (S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine is achieved through a standard N-acylation reaction, a fundamental transformation in organic chemistry for forming an amide bond. The reaction involves the nucleophilic attack of the primary amine group of (S)-α-phenylglycine on the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride.

Core Reactants:

-

(S)-α-Phenylglycine: The chiral starting material that provides the stereogenic center.

-

3,5-Dinitrobenzoyl Chloride: The acylating agent, which introduces the π-acidic recognition site. It is typically prepared from 3,5-dinitrobenzoic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][6]

The reaction is performed in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine. The base serves a critical role: to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the condensation reaction.[1] Failure to scavenge this acid would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of an anhydrous aprotic solvent, like Dichloromethane (DCM), is essential to prevent the hydrolysis of the highly reactive 3,5-dinitrobenzoyl chloride.[2]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the rationale behind each step is clarified to ensure reproducibility and success.

Materials and Instrumentation

-

Reagents: (S)-α-Phenylglycine (≥99% enantiomeric purity), 3,5-Dinitrobenzoic acid, Thionyl chloride (SOCl₂), Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Ethanol (reagent grade), Hydrochloric acid (1M), Sodium bicarbonate solution (saturated), Magnesium sulfate (anhydrous).

-

Instrumentation: Magnetic stirrer with heating plate, reflux condenser, rotary evaporator, Büchner funnel and flask, pH paper, NMR Spectrometer (¹H, ¹³C), HPLC system with a chiral column, Polarimeter.

Step 1: Preparation of 3,5-Dinitrobenzoyl Chloride (Precursor)

Causality: The acid chloride is a much more reactive electrophile than the corresponding carboxylic acid, making it the ideal acylating agent for this synthesis. Thionyl chloride is an excellent choice as its byproducts (SO₂ and HCl) are gaseous and easily removed.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube), suspend 3,5-dinitrobenzoic acid (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Add thionyl chloride (1.5 eq.) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 40°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3,5-dinitrobenzoyl chloride, a yellowish solid, can be used directly in the next step or purified by recrystallization from hexane if necessary.

Step 2: Synthesis of (S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine

Causality: This is the core amide bond formation step. The reaction is run at 0°C initially to control the exothermic nature of the acylation and minimize side reactions. The base (TEA) is crucial for driving the reaction to completion by neutralizing the generated HCl.

-

Dissolve (S)-α-phenylglycine (1.0 eq.) in anhydrous DCM in a three-neck round-bottom flask.

-

Add triethylamine (2.2 eq.) to the solution. Cool the flask to 0°C in an ice bath.

-

In a separate flask, dissolve the crude 3,5-dinitrobenzoyl chloride (1.1 eq.) from the previous step in anhydrous DCM.

-

Add the 3,5-dinitrobenzoyl chloride solution dropwise to the cooled (S)-α-phenylglycine solution over 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification by Recrystallization

Causality: The work-up procedure is designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and other impurities. Recrystallization is an effective method for purifying the solid product to achieve high enantiomeric and chemical purity.[2]

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

-

Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol or tetrahydrofuran.[2]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the white to light-yellow crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.[7]

Characterization and Quality Control

A battery of analytical techniques is required to confirm the identity, purity, and stereochemical integrity of the final product.

-

¹H and ¹³C NMR: To confirm the molecular structure and absence of impurities.

-

HPLC Analysis: To determine chemical purity (>98%). Chiral HPLC can be used to confirm the enantiomeric excess (e.e.) is >99%.

-

Melting Point: The purified product should have a sharp melting point. The corresponding (R)-enantiomer melts at 216-218 °C.[8][9][10]

-

Optical Rotation: To confirm the stereochemistry. The specific rotation should be positive. The reported value for the (R)-(-) enantiomer is approximately -102° to -105° (c=1 in THF), so the expected value for the (S)-(+) enantiomer would be +102° to +105° under the same conditions.[9]

Process Workflow and Chemical Mechanism

The following diagrams illustrate the experimental workflow and the underlying chemical reaction mechanism.

References

- 1. (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | 90761-62-9 | Benchchem [benchchem.com]

- 2. N-(3,5-Dinitrobenzoyl)phenylglycine | 74927-72-3 | Benchchem [benchchem.com]

- 3. zirchrom.com [zirchrom.com]

- 4. researchgate.net [researchgate.net]

- 5. ZirChrom-Chiral HPLC Columns [zirchrom.com]

- 6. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride: Observations on the acylation of amino-acids by means of 3:5-dinitrobenzoyl chloride and certain other acid chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-(-)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLGLYCINE | 74927-72-3 [chemicalbook.com]

- 8. (R)-(-)-N-(3,5-Dinitrobenzoyl)-Alpha-Phenylglycine [myskinrecipes.com]

- 9. chemimpex.com [chemimpex.com]

- 10. (R)-(-)-N-(3,5-Dinitrobenzoyl)-a-phenylglycine 99 74927-72-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Properties of (S)-N-(3,5-Dinitrobenzoyl)-α-Phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of (S)-N-(3,5-dinitrobenzoyl)-α-phenylglycine (S-DNB-Phg). As a crucial chiral derivative in analytical chemistry and pharmaceutical development, a thorough understanding of its properties is paramount for its effective application. This document, structured with the senior application scientist in mind, moves beyond a simple data sheet to offer insights into the causality behind experimental choices and to provide robust, self-validating protocols for property determination.

Molecular Structure and Fundamental Properties

(S)-DNB-Phg is a chiral molecule synthesized by the acylation of the amino group of (S)-α-phenylglycine with 3,5-dinitrobenzoyl chloride. This derivatization introduces a strongly UV-active and electron-deficient aromatic ring system, making it highly suitable for applications in chiral chromatography and as a resolving agent.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₁N₃O₇ | - |

| Molecular Weight | 345.27 g/mol | - |

| CAS Number | 90761-62-9 | - |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 218-220 °C (lit.) | [1] |

| Optical Rotation | [α]20/D +102°, c = 1 in THF | [1] |

Expert Insight: The 3,5-dinitrobenzoyl moiety significantly influences the molecule's properties. The two nitro groups are strong electron-withdrawing groups, which acidify the amide proton and create a π-acidic aromatic ring. This electronic feature is the basis for its utility in chiral separations, where it can engage in π-π stacking interactions with electron-rich aromatic systems of other chiral molecules.

Synthesis of (S)-N-(3,5-Dinitrobenzoyl)-α-Phenylglycine

The synthesis of S-DNB-Phg is a straightforward N-acylation reaction. The following protocol is a standard laboratory procedure.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve (S)-α-phenylglycine (1.0 eq) in a 1:1 mixture of acetone and water.

-

Basification: Cool the solution in an ice bath and add sodium carbonate (2.5 eq) portion-wise with stirring until the amino acid is fully dissolved and the solution is basic.

-

Acylation: While maintaining the temperature at 0-5 °C, add a solution of 3,5-dinitrobenzoyl chloride (1.1 eq) in acetone dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

-

Work-up:

-

Remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted 3,5-dinitrobenzoyl chloride.

-

Acidify the aqueous layer to pH 1-2 with cold 2N HCl.

-

-

Isolation:

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with cold water.

-

-

Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure (S)-N-(3,5-dinitrobenzoyl)-α-phenylglycine.

-

Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Caption: Synthetic workflow for (S)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized S-DNB-Phg.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Expert Insight: In the ¹H NMR spectrum, the chemical shifts of the aromatic protons on the dinitrobenzoyl ring are expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro groups. The coupling patterns of these protons can confirm the 3,5-disubstitution. The amide proton will likely appear as a doublet due to coupling with the α-proton. In ¹³C NMR, the carbonyl carbons and the carbons attached to the nitro groups will be deshielded and appear at high chemical shifts. A study on N-3,5-dinitrobenzoyl derivatives of various amino acids provides a good reference for spectral interpretation.[2]

¹H NMR Spectrum: A publicly available ¹H NMR spectrum for (S)-(+)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLGLYCINE can be found at ChemicalBook.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=O Stretch (Amide I) | 1640-1690 | Strong |

| N-H Bend (Amide II) | 1550-1640 | Strong |

| N-O Asymmetric Stretch (Nitro) | 1550-1475 | Strong |

| N-O Symmetric Stretch (Nitro) | 1360-1290 | Strong |

Expert Insight: The presence of two strong absorption bands for the nitro group stretches is a key characteristic feature in the FTIR spectrum of this compound.[3] The amide I and amide II bands are also prominent and confirm the presence of the amide linkage.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The dinitrobenzoyl moiety is a strong chromophore.

Expected Spectral Features:

-

A strong absorption band is expected in the UV region (around 200-300 nm) due to the π-π* transitions of the aromatic rings. The presence of the nitro groups may cause a bathochromic (red) shift of these bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A clear molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (345.27).

-

Major Fragments: Fragmentation is likely to occur at the amide bond and the carboxylic acid group. Common fragments would include the loss of the carboxylic acid group (-COOH), the loss of the entire phenylglycine moiety, and fragments corresponding to the 3,5-dinitrobenzoyl cation. Studies on the fragmentation of acylated amino acids can provide further insight into the expected fragmentation pathways.[4]

Physicochemical Properties and Their Determination

Solubility

-

Preparation of Saturated Solution: Add an excess amount of S-DNB-Phg to a known volume of the selected solvent (e.g., water, methanol, acetonitrile, ethyl acetate) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved S-DNB-Phg using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination by the shake-flask method.

Acidity Constant (pKa)

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility and chromatographic behavior. A predicted pKa value for the carboxylic acid group is approximately 3.34.[1]

-

Solution Preparation: Prepare a solution of S-DNB-Phg of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point at which half of the acid has been neutralized). More accurate values can be obtained by analyzing the first derivative of the titration curve.

Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Expert Insight: LogP refers to the partitioning of the neutral form of the molecule between octanol and water, while LogD takes into account all ionic species at a specific pH. For an acidic compound like S-DNB-Phg, LogD will be pH-dependent.

-

Column and Mobile Phase: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values and measure their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: Inject the S-DNB-Phg solution and measure its retention time under the same chromatographic conditions.

-

Calculation: Calculate the k' for S-DNB-Phg and use the calibration curve to determine its LogP value. For LogD, the aqueous component of the mobile phase should be buffered to the desired pH.

Solid-State Properties

The crystalline nature of S-DNB-Phg can be confirmed by X-ray powder diffraction (XRPD). An amorphous solid will show a broad halo, while a crystalline solid will exhibit a series of sharp peaks at specific diffraction angles.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability and phase transitions of the material.

-

DSC: A DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. The presence of other thermal events could indicate polymorphism or the presence of solvates.

-

TGA: A TGA curve will show the weight loss of the sample as a function of temperature, indicating its decomposition temperature.

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is an important stability parameter for pharmaceutical solids.

-

Sample Preparation: Accurately weigh a sample of S-DNB-Phg in a tared container.

-

Controlled Environment: Place the open container in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated solution of ammonium chloride) and temperature (25 °C) for 24 hours.[7][8][9]

-

Weighing: After 24 hours, reweigh the sample.

-

Classification: The percentage increase in weight determines the hygroscopicity classification:

-

Non-hygroscopic: ≤ 0.2%

-

Slightly hygroscopic: > 0.2% and < 2%

-

Hygroscopic: ≥ 2% and < 15%

-

Very hygroscopic: ≥ 15%

-

Deliquescent: Absorbs enough water to form a liquid.

-

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of (S)-N-(3,5-dinitrobenzoyl)-α-phenylglycine. While some experimental data is readily available, further characterization is necessary for a complete profile. The provided experimental protocols offer a robust framework for researchers to determine these properties in their own laboratories. A comprehensive understanding of these characteristics is essential for the successful application of this important chiral compound in research and development.

References

- 1. This compound(90761-62-9) 1H NMR spectrum [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. quora.com [quora.com]

- 4. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spiber.inc | Official Website [spiber.inc]

- 6. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uspbpep.com [uspbpep.com]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. pharmagrowthhub.com [pharmagrowthhub.com]

An In-Depth Technical Guide to the Chiral Recognition Mechanism of N-(3,5-Dinitrobenzoyl)-α-phenylglycine

Abstract

N-(3,5-Dinitrobenzoyl)-α-phenylglycine (DNB-PhG) stands as a cornerstone of enantioselective chromatography, representing a classic "Pirkle-type" chiral selector. Its remarkable ability to resolve a wide array of racemic compounds is not a matter of chance but a finely tuned interplay of specific, non-covalent intermolecular forces. This guide provides a detailed exploration of the core mechanisms governing this chiral recognition. We will deconstruct the molecular architecture of DNB-PhG, elucidate the critical roles of π-π charge-transfer interactions, hydrogen bonding, and steric hindrance, and connect these theoretical principles to practical, field-proven experimental methodologies. By understanding the causality behind the formation of transient diastereomeric complexes, researchers can more effectively develop and optimize chiral separation methods.

Introduction: The Principle of Enantiorecognition

Chirality is a fundamental property of molecules in biological systems, with enantiomers of the same compound often exhibiting profoundly different pharmacological or toxicological effects. Consequently, the ability to separate and analyze enantiomers is critical in drug development, agrochemicals, and fine chemical synthesis.[1] Chiral recognition at the molecular level is the process by which a chiral molecule (the selector) preferentially interacts with one enantiomer of a chiral analyte over the other.[2]

This discrimination is achieved through the formation of short-lived diastereomeric complexes. The difference in the stability of these complexes, dictated by the sum of attractive and repulsive forces, is the basis for separation. N-(3,5-Dinitrobenzoyl)-α-phenylglycine, a member of the Pirkle-type chiral stationary phases (CSPs), excels in this role due to a combination of structural features that facilitate multiple, simultaneous interactions with an analyte.[3][4]

Molecular Architecture: The Anatomy of a Chiral Selector

The enantioselective power of DNB-PhG emanates directly from its constituent functional groups. Each component has a specific role in the recognition process.

-

π-Acidic 3,5-Dinitrobenzoyl Moiety: The two nitro groups are powerful electron-withdrawing substituents, rendering the aromatic ring highly electron-deficient (π-acidic). This is the primary site for π-π charge-transfer interactions with electron-rich aromatic systems on an analyte.

-

Stereogenic Center: The α-carbon of the phenylglycine backbone is the chiral core. Its specific (R) or (S) configuration dictates the three-dimensional arrangement of the other functional groups, making at least one of the key interactions stereochemically dependent.

-

Amide Linkage: The -CONH- group is a crucial interaction site, capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

-

Carboxylic Acid: The -COOH group provides another strong site for hydrogen bonding, acting as both a donor (-OH) and an acceptor (C=O). Under certain mobile phase conditions (e.g., reversed-phase), it can be deprotonated to -COO⁻, enabling ionic interactions.

-

Phenyl Group: The phenyl ring attached to the stereogenic center contributes to the steric environment and can participate in π-π stacking interactions with analytes.

The Core Mechanism: A Triad of Intermolecular Forces

The prevailing model for chiral recognition is an extension of Dalgleish's "three-point interaction" rule, which posits that a minimum of three simultaneous interactions are required for effective discrimination, with at least one being stereoselective.[2][3] For DNB-PhG, these interactions are primarily a combination of π-stacking, hydrogen bonding, and steric repulsion.

Primary Driving Force: π-π Charge-Transfer Interactions

The most significant attractive force in many DNB-PhG-analyte systems is the π-π interaction between the electron-deficient dinitrobenzoyl ring of the selector and a π-electron-rich aromatic ring on the analyte.[3][5] This forms a charge-transfer complex. For an optimal interaction, the two aromatic rings must adopt a specific, often face-to-face, orientation. The stereochemistry of both the selector and the analyte determines how well this optimal geometry can be achieved. One enantiomer will be able to position its π-basic group for a stronger, more stable interaction, while the other may be sterically hindered from doing so.

Directional Reinforcement: Hydrogen Bonding

Hydrogen bonds provide crucial directionality and stability to the diastereomeric complex. The amide and carboxylic acid groups of DNB-PhG can form hydrogen bonds with complementary functional groups on the analyte, such as hydroxyls, amines, carbonyls, or sulfoxides. For the more strongly retained enantiomer, these hydrogen bonds can form simultaneously with the primary π-π interaction, effectively "locking" the analyte into a low-energy conformation. The less-retained enantiomer, due to its different spatial arrangement, may be unable to form these hydrogen bonds as effectively or may be forced into a conformation where steric clashes occur.[6]

The Deciding Factor: Steric Hindrance

Steric repulsion is the critical differentiating factor. While both enantiomers may be capable of engaging in attractive interactions, the less-retained enantiomer will often experience a destabilizing steric clash between one of its bulky substituents and a part of the DNB-PhG molecule. This prevents it from achieving the ideal distance and orientation for the full suite of attractive forces to take effect, leading to a less stable, more transient complex.

The synergistic effect of these forces is summarized in the table below.

| Intermolecular Force | Role in Recognition | DNB-PhG Functional Group(s) Involved | Analyte Functional Group(s) Involved |

| π-π Stacking | Primary attractive force; formation of charge-transfer complex. | 3,5-Dinitrobenzoyl Ring (π-acceptor) | Aromatic Rings (e.g., Phenyl, Naphthyl) (π-donor) |

| Hydrogen Bonding | Directional stabilization; conformational locking. | Amide (-CONH-), Carboxylic Acid (-COOH) | Hydroxyls (-OH), Amines (-NH₂), Carbonyls (C=O) |

| Dipole-Dipole | Secondary attractive force; orientational preference. | Nitro (-NO₂), Carbonyl (C=O) | Polar groups with dipole moments |

| Steric Repulsion | Differentiating force; destabilizes one diastereomeric complex. | Phenyl Group, Overall 3D Structure | Bulky Substituents near the analyte's chiral center |

Visualization of the Chiral Recognition Model

Diagrams are essential for conceptualizing these complex three-dimensional interactions. The following models are rendered using Graphviz DOT language.

Caption: Fig. 1: The Dalgleish three-point interaction model.

Caption: Fig. 2: Interaction model for diastereomeric complexes.

Experimental Validation and Methodologies

The theoretical model of chiral recognition is validated and exploited through powerful analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

The most common application of DNB-PhG is as a covalently bonded Chiral Stationary Phase (CSP) in HPLC.[4][7] The differential stability of the diastereomeric complexes translates directly into a difference in retention time (Δt_R) as the analyte travels through the column.

Experimental Protocol: Chiral HPLC Screening on a Pirkle-Type Column

This protocol outlines a generic screening procedure to find a suitable mobile phase for enantioseparation.

-

Column Selection:

-

Select a (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine CSP covalently bonded to silica. Column dimensions of 150 x 4.6 mm with 5 µm particles are standard for analytical screening.

-

-

Mobile Phase Preparation:

-

Prepare a primary solvent (e.g., Hexane or Heptane) and a modifier alcohol (e.g., Isopropanol or Ethanol).

-

Prepare several mobile phase compositions for screening, for example:

-

98:2 Hexane:Isopropanol

-

95:5 Hexane:Isopropanol

-

90:10 Hexane:Isopropanol

-

80:20 Hexane:Isopropanol

-

-

-

System Setup and Equilibration:

-

Install the chiral column in the HPLC system.

-

Set the flow rate to 1.0 mL/min.

-

Set the column temperature to 25 °C.

-

Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:IPA) for at least 20 column volumes or until a stable baseline is achieved.

-

-

Sample Preparation and Injection:

-

Dissolve the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL.

-

Inject 5-10 µL of the sample.

-

-

Data Acquisition and Analysis:

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

If no separation is observed, systematically change the mobile phase composition, moving to stronger (more alcohol) or weaker (less alcohol) compositions.

-

Calculate the retention factors (k), separation factor (α), and resolution (Rs) for any observed separation. An α > 1.1 and Rs > 1.5 are generally desired.

-

| Parameter | Typical Value/Condition | Rationale |

| Column Type | (R)-DNB-Phenylglycine | Covalently bonded phase offers high durability.[4] |

| Mobile Phase | Hexane/Isopropanol | Normal-phase mode is most common for Pirkle phases.[4] |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns to balance speed and efficiency. |

| Temperature | 25 °C | Provides reproducible results; lower temperatures can sometimes improve resolution. |

| Detection | UV at 254 nm | Many analytes with aromatic rings have strong absorbance at this wavelength. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying chiral recognition mechanisms in the solution state.[8] By using DNB-PhG as a chiral solvating agent (CSA), it is possible to induce chemical shift non-equivalence (ΔΔδ) in the signals of the two analyte enantiomers. The magnitude of this splitting provides insight into the strength and geometry of the diastereomeric complexes.[9][10]

Experimental Protocol: NMR Titration for Chiral Recognition

-

Sample Preparation:

-

Prepare a stock solution of the racemic analyte in a suitable deuterated solvent (e.g., CDCl₃ or Toluene-d₈) at a known concentration (e.g., 10 mM).

-

Prepare a stock solution of the chiral solvating agent (e.g., (R)-DNB-PhG) in the same solvent at a higher concentration (e.g., 100 mM).

-

-

Initial Spectrum:

-

Acquire a high-resolution ¹H NMR spectrum of the racemic analyte solution alone. This serves as the reference (0 equivalents of CSA).

-

-

Titration:

-

Add a small, precise aliquot of the CSA stock solution to the analyte NMR tube (e.g., to achieve 0.2 equivalents).

-

Gently mix the sample and acquire another ¹H NMR spectrum.

-

Repeat this process, adding incremental amounts of the CSA (e.g., 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents).

-

-

Data Analysis:

-

Monitor the proton signals of the analyte. Look for signals that split into two separate peaks upon addition of the CSA.

-

Measure the chemical shift difference (ΔΔδ in Hz or ppm) between the signals of the two enantiomers at each titration point.

-

Plot the chemical shift change (Δδ) versus the [CSA]/[Analyte] ratio to determine the stoichiometry and association constants of the complexes.

-

Conclusion

The chiral recognition mechanism of N-(3,5-Dinitrobenzoyl)-α-phenylglycine is a sophisticated, multi-point interaction process that serves as a textbook example of enantioselectivity. It is not reliant on a single force but on the synergistic and stereochemically governed combination of π-π charge-transfer interactions, directional hydrogen bonding, and differentiating steric repulsions. This triad of forces allows DNB-PhG to form diastereomeric complexes of varying stability, which can be exploited for the effective separation of enantiomers. A thorough understanding of these fundamental principles empowers researchers to rationally design, develop, and troubleshoot chiral separation methods, accelerating progress in pharmaceutical development and asymmetric synthesis.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]

- 4. hplc.eu [hplc.eu]

- 5. Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. zirchrom.com [zirchrom.com]

- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR studies of chiral discrimination relevant to the enantioseparation of N-acylarylalkylamines by an (R)-phenylglycinol-derived chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of (S)-3,5-Dinitrobenzoyl-α-phenylglycine in Common Organic Solvents

Introduction: The Critical Role of Solubility in Chiral Separations and Drug Development

(S)-3,5-Dinitrobenzoyl-α-phenylglycine, a derivative of the non-proteinogenic amino acid phenylglycine, is a crucial chiral building block in pharmaceutical and agrochemical synthesis.[1] Its rigid structure, incorporating a phenyl ring, an amino acid backbone, and a strongly electron-withdrawing 3,5-dinitrobenzoyl group, makes it an important agent for the enantioresolution of various racemic compounds.[2][3] The efficacy of (S)-DNB-α-phenylglycine in these applications is intrinsically linked to its solubility characteristics in various organic solvents. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, crystallization processes for enantiomeric purification, and formulation development.[4][5]

This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of (S)-DNB-α-phenylglycine. We will explore the fundamental principles governing its dissolution in organic solvents, present a robust experimental protocol for accurate solubility determination, and discuss the expected solubility trends based on solvent properties. This document is intended for researchers, scientists, and drug development professionals who utilize chiral compounds and require a thorough understanding of their physicochemical properties.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the principle of "like dissolves like," which is a qualitative summary of the intermolecular forces at play between the solute and solvent molecules.[6][7][8] For (S)-DNB-α-phenylglycine, a molecule with a complex array of functional groups, its solubility is a nuanced interplay of several factors:

-

Molecular Structure of (S)-DNB-α-phenylglycine: The molecule possesses both polar and non-polar regions. The carboxylic acid and amide groups are capable of hydrogen bonding, while the two phenyl rings and the dinitrobenzoyl group contribute to its aromatic and somewhat non-polar character.[9][10] The presence of the highly polar nitro groups further complicates its solubility profile.

-

Solvent Polarity: Polar solvents will readily interact with the polar functional groups of the solute through dipole-dipole interactions and hydrogen bonding, leading to higher solubility.[6][7] Conversely, non-polar solvents will primarily interact with the non-polar regions of the molecule through weaker London dispersion forces.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Solvents that can effectively form hydrogen bonds with the carboxylic acid and amide functionalities of (S)-DNB-α-phenylglycine are expected to be good solvents.[7]

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a well-defined experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[11][12][13][14]

Experimental Workflow

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline (S)-DNB-α-phenylglycine to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

To each vial, add a precise volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

-

Quantitative Analysis (UV-Vis Spectrophotometry as an example):

-

Preparation of a Calibration Curve: Prepare a series of standard solutions of (S)-DNB-α-phenylglycine of known concentrations in the solvent of interest.[15]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the filtered sample solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution.

-

Solubility Profile of (S)-DNB-α-phenylglycine: Expected Trends and Data Summary

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Non-polar | Very Low | Primarily London dispersion forces, unable to effectively solvate the polar functional groups. |

| Toluene | Non-polar (aromatic) | Low | Pi-pi stacking interactions with the phenyl rings may slightly enhance solubility compared to hexane. |

| Dichloromethane | Polar aprotic | Moderate | Dipole-dipole interactions can solvate the polar groups to some extent. |

| Ethyl Acetate | Polar aprotic | Moderate to High | Can act as a hydrogen bond acceptor for the carboxylic acid and amide protons. |

| Acetone | Polar aprotic | Moderate to High | A good hydrogen bond acceptor with a significant dipole moment. |

| Acetonitrile | Polar aprotic | Moderate | Strong dipole moment but a weaker hydrogen bond acceptor than acetone or ethyl acetate. |

| Isopropanol | Polar protic | High | Capable of both donating and accepting hydrogen bonds, effectively solvating the polar groups. |

| Ethanol | Polar protic | High | Similar to isopropanol, with strong hydrogen bonding capabilities. |

| Methanol | Polar protic | Very High | The most polar of the alcohols listed, with strong hydrogen bonding potential. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Very High | A highly polar solvent and an excellent hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | Polar aprotic | Very High | A highly polar solvent with strong hydrogen bond accepting capabilities. |

Discussion: Interpreting the Solubility Data

The expected trend in solubility follows the "like dissolves like" principle.[6][7]

Caption: Relationship between solute-solvent interactions and solubility.

We anticipate that highly polar aprotic solvents like DMSO and DMF, along with polar protic solvents such as methanol and ethanol, will be the most effective at dissolving (S)-DNB-α-phenylglycine. This is due to their ability to form strong hydrogen bonds and engage in significant dipole-dipole interactions with the solute's polar functional groups.

In contrast, non-polar solvents like hexane and toluene are expected to be poor solvents. While toluene might show slightly better performance than hexane due to potential π-π stacking interactions with the aromatic rings of the solute, the overall solubility will be limited by the inability of these solvents to effectively solvate the highly polar carboxylic acid, amide, and nitro groups.

Solvents of intermediate polarity, such as dichloromethane and ethyl acetate, will likely exhibit moderate solubility. The balance between their ability to interact with the polar and non-polar regions of the solute will determine the precise solubility values.

Conclusion and Future Directions

A thorough understanding of the solubility of (S)-DNB-α-phenylglycine is indispensable for its effective application in chiral separations and synthetic chemistry. This guide has outlined the key theoretical principles that govern its solubility and provided a detailed, validated experimental protocol for its determination. While specific quantitative data is pending experimental investigation, the predicted solubility trends provide a strong framework for solvent selection and process optimization.

Future work should focus on the experimental execution of the proposed solubility studies across a broad range of solvents and at various temperatures. This empirical data will be invaluable for creating predictive solubility models and for the rational design of crystallization and reaction conditions involving this important chiral molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. (R)-(-)-N-(3,5-Dinitrobenzoyl)-a-phenylglycine 99 74927-72-3 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scbt.com [scbt.com]

- 10. (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | C15H11N3O7 | CID 7005111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the ¹H NMR Spectrum of (S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and chiral analysis. We will delve into the theoretical underpinnings of the spectrum, provide a detailed assignment of proton signals, and present a standardized protocol for data acquisition.

Introduction

(S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine is a chiral derivative of the amino acid phenylglycine. The presence of the 3,5-dinitrobenzoyl group makes it a key reagent in chiral separations and for the derivatization of other molecules to determine their enantiomeric purity.[1] A thorough understanding of its ¹H NMR spectrum is fundamental for its quality control and for its application in chiral recognition studies.[2] The spectrum provides a unique fingerprint of the molecule, allowing for unambiguous identification and assessment of its purity.

The molecular structure, with its distinct aromatic and chiral centers, gives rise to a well-resolved and informative ¹H NMR spectrum. This guide will serve as a definitive reference for the interpretation of this spectrum.

Molecular Structure and Proton Environments

To comprehend the ¹H NMR spectrum, it is essential to first visualize the molecular structure and identify the chemically non-equivalent protons.

Diagram 1: Molecular Structure and Proton Labeling

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol is crucial for reproducible results. The following outlines the recommended procedure for acquiring the ¹H NMR spectrum.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

-

The data should be acquired on a spectrometer with a minimum field strength of 300 MHz to ensure adequate signal dispersion.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution, typically aiming for a linewidth of <0.5 Hz on a singlet signal.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: A spectral width of at least 12 ppm is recommended to encompass all proton signals.

-

Acquisition Time: An acquisition time of at least 3 seconds is advised to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans: Typically, 16 to 64 scans are adequate to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., acetone-d₆ at δ 2.05 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

Diagram 2: Experimental Workflow

¹H NMR Spectrum Analysis and Signal Assignment

The ¹H NMR spectrum of (S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine in acetone-d₆ exhibits distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the observed chemical shifts and their assignments.[3]

| Proton Label | Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| Hα | 5.81 | Doublet | 1H | Methine proton on the α-carbon |

| H (phenyl) | 7.30-7.65 | Multiplet | 5H | Protons of the phenylglycine phenyl ring |

| H (dinitrobenzoyl) & HN | 8.90-9.20 | Multiplet | 4H | Protons of the dinitrobenzoyl ring and the amide proton |

Detailed Interpretation

-

Hα (δ 5.81, doublet, 1H): This signal corresponds to the proton attached to the chiral center (Cα). Its downfield shift is due to the deshielding effects of the adjacent phenyl group, the carboxylic acid, and the amide nitrogen. It appears as a doublet due to coupling with the adjacent amide proton (HN). The coupling constant (³JHα-HN) is typically in the range of 7-9 Hz.

-

Phenyl Protons (δ 7.30-7.65, multiplet, 5H): This complex multiplet arises from the five protons of the monosubstituted phenyl ring of the phenylglycine moiety. The ortho, meta, and para protons have slightly different chemical environments, leading to overlapping signals.

-

Dinitrobenzoyl and Amide Protons (δ 8.90-9.20, multiplet, 4H): This downfield region contains the signals for the three aromatic protons of the 3,5-dinitrobenzoyl group and the amide proton (HN). The strong electron-withdrawing nature of the two nitro groups significantly deshields the aromatic protons of this ring, shifting them far downfield. The amide proton also resonates in this region and its signal is often broad due to quadrupolar coupling with the nitrogen atom and chemical exchange.

The Role of Solvents in ¹H NMR of Chiral Compounds

The choice of deuterated solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the carboxylic acid proton and the amide proton.[4] Solvents like DMSO-d₆ can form strong hydrogen bonds, which can lead to a downfield shift of these labile protons. In contrast, less polar solvents like chloroform-d may result in different chemical shifts and potentially sharper signals for the amide proton. For routine structural confirmation, acetone-d₆ or DMSO-d₆ are excellent choices due to their good dissolving power for this type of compound.

Application in Chiral Recognition

While the ¹H NMR spectrum of a single enantiomer in an achiral solvent provides structural information, NMR is a powerful tool for determining enantiomeric purity.[2] This is typically achieved by using a chiral solvating agent (CSA) or by converting the enantiomers into diastereomers with a chiral derivatizing agent. In the presence of a CSA, the two enantiomers form transient diastereomeric complexes, which can lead to separate signals for some of the protons of each enantiomer in the ¹H NMR spectrum. The integration of these separate signals allows for the quantification of the enantiomeric excess.

Conclusion

The ¹H NMR spectrum of (S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine is a powerful analytical tool for its structural verification and purity assessment. The well-defined signals for the methine, phenyl, and dinitrobenzoyl protons provide a unique spectral fingerprint. This guide provides a comprehensive framework for the acquisition, processing, and interpretation of this spectrum, empowering researchers to confidently utilize this important chiral compound in their work. The principles and protocols outlined herein are foundational for the application of NMR spectroscopy in the broader fields of stereochemistry and pharmaceutical analysis.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of DNB-Phenylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of 2,4-dinitrophenyl (DNB) derivatives of phenylglycine. Phenylglycine and its derivatives are crucial in pharmaceutical research and drug development, and understanding their fragmentation behavior is paramount for accurate identification and structural elucidation.[1] This document will delve into the derivatization process, the principles of mass spectrometric analysis, and the detailed fragmentation pathways observed, offering field-proven insights for researchers in the field.

Introduction: The Significance of DNB-Phenylglycine Analysis

Phenylglycine is a non-proteinogenic amino acid that serves as a chiral building block in the synthesis of various pharmaceuticals. Derivatization of phenylglycine with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, yields N-(2,4-dinitrophenyl)-phenylglycine (DNB-phenylglycine). This derivatization is a classic method for N-terminal amino acid analysis and is widely used to enhance the chromatographic and mass spectrometric properties of amino acids.[2] The DNB group provides a strong chromophore for UV detection and a predictable fragmentation handle in mass spectrometry, aiding in the sensitive and specific detection of these molecules. The ability to distinguish between different stereoisomers, often achieved through chiral derivatization, is critical as the biological activity of enantiomers can vary significantly.[3][4][5]

The Chemistry of DNB Derivatization

The derivatization process involves a nucleophilic aromatic substitution reaction where the amino group of phenylglycine attacks the electron-deficient aromatic ring of FDNB, leading to the displacement of the fluoride ion. This reaction is typically carried out under alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.

Reaction Scheme:

Figure 1: Derivatization of Phenylglycine with FDNB.

This derivatization enhances the volatility and thermal stability of the amino acid, making it more amenable to gas chromatography-mass spectrometry (GC-MS) and improving its ionization efficiency in techniques like electrospray ionization (ESI) and electron ionization (EI).

Mass Spectrometric Analysis of DNB-Phenylglycine

Electron ionization (EI) and electrospray ionization (ESI) are two common techniques for the analysis of DNB-phenylglycine derivatives. The choice of ionization method significantly influences the resulting fragmentation pattern.

-

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation.[6] The resulting mass spectrum is rich in fragment ions, providing detailed structural information.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated or deprotonated molecules with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, the DNB-phenylglycine molecule undergoes a series of characteristic fragmentation reactions. The molecular ion (M+) is often observed, but its abundance can be low due to the extensive fragmentation.

Key Fragmentation Pathways:

-

Loss of the Carboxyl Group: A prominent fragmentation pathway is the loss of the carboxyl group (•COOH) as a radical, resulting in the [M - 45]+ ion.

-

Cleavage of the Cα-C(O) Bond: This cleavage leads to the formation of an ion corresponding to the DNB-amino portion of the molecule.

-

Fragmentation of the Dinitrophenyl Group: The dinitrophenyl ring itself can undergo fragmentation, leading to characteristic ions. Common losses include NO, NO2, and combinations thereof.

-

Formation of Benzimidazole Derivatives: Interestingly, when using a particle beam interface for sample introduction in EI-MS, surface-catalyzed degradation can occur, leading to the formation of 2-substituted benzimidazole derivatives.[2] This process involves decarboxylation and reduction of the nitro groups.[2] The fragmentation of these benzimidazole derivatives provides characteristic ions that can be used to identify the original amino acid.[2]

Figure 2: Simplified EI Fragmentation of DNB-Phenylglycine.

Table 1: Characteristic EI Fragment Ions of DNB-Phenylglycine

| m/z | Proposed Structure/Fragment |

| 317 | Molecular Ion [M]+ |

| 272 | [M - COOH]+ |

| 167 | [DNB]+ |

| 121 | [DNB - NO2]+ |

| 106 | [Ph-CH=NH2]+ |

| 77 | [C6H5]+ (Phenyl cation) |

| 51 | [C4H3]+ |

Note: The relative intensities of these fragments can vary depending on the instrument and experimental conditions.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In ESI-MS, DNB-phenylglycine is typically observed as the deprotonated molecule [M-H]- in negative ion mode or the protonated molecule [M+H]+ in positive ion mode. Collision-induced dissociation (CID) is then used to generate fragment ions.

Negative Ion Mode ([M-H]-):

The fragmentation of the deprotonated molecule often involves the loss of neutral molecules.

-

Loss of CO2: A characteristic fragmentation is the loss of carbon dioxide (44 Da) from the carboxylate group.

-

Loss of NO and NO2: The nitro groups on the dinitrophenyl ring are susceptible to fragmentation, leading to losses of NO (30 Da) and NO2 (46 Da).

-

Cyclization Reactions: Deprotonated N-(2,4-dinitrophenyl)amino acids can undergo cyclization reactions in the gas phase.[7]

Figure 3: Simplified ESI-MS/MS Fragmentation of [M-H]- DNB-Phenylglycine.

Positive Ion Mode ([M+H]+):

Fragmentation of the protonated molecule often involves losses of water and carbon monoxide. The fragmentation patterns are generally consistent with those observed for other protonated amino acids, with additional fragmentation of the DNB group.[8]

-

Loss of H2O: A common initial loss is water (18 Da).

-

Loss of CO: Subsequent loss of carbon monoxide (28 Da) can occur.

-

Loss of the Phenylglycine Side Chain: Cleavage can occur to lose the entire phenylglycine side chain.

Experimental Protocol: Derivatization and Mass Spectrometric Analysis

This protocol provides a general framework. Optimization may be required based on the specific instrumentation and research goals.

4.1. Materials

-

Phenylglycine standard

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 1% in acetone)

-

Sodium bicarbonate buffer (e.g., 200 mM)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Acetone, HPLC grade

4.2. Derivatization Procedure [9]

-

Sample Preparation: Dissolve a known amount of phenylglycine in the sodium bicarbonate buffer.

-

Derivatization Reaction: Add the FDNB solution to the phenylglycine solution. The molar ratio of FDNB to amino acid should be in excess to ensure complete derivatization.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).[9]

-

Quenching and Dilution: After incubation, cool the reaction mixture to room temperature and dilute with a suitable solvent, such as a methanol/water mixture.[9]

-

Filtration: Filter the final solution through a 0.45 µm filter before analysis.[9]

4.3. Mass Spectrometry Analysis

The following are example parameters.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (for ESI) or a gas chromatograph (for EI).

Chromatography (for LC-MS):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode), is common.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 1-10 µL.

Mass Spectrometry Parameters (ESI):

-

Ionization Mode: Positive or Negative

-

Capillary Voltage: 2.5-4.0 kV

-

Source Temperature: 100-150°C

-

Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

-

Collision Energy (for MS/MS): Ramped or set at specific energies to achieve optimal fragmentation.

Mass Spectrometry Parameters (EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250°C

-

Scan Range: m/z 50-500

Conclusion

The derivatization of phenylglycine with FDNB provides a robust method for its analysis by mass spectrometry. The resulting DNB-phenylglycine derivative exhibits characteristic fragmentation patterns under both EI and ESI conditions, allowing for its confident identification and structural confirmation. A thorough understanding of these fragmentation pathways is essential for researchers in drug development and related fields to accurately interpret mass spectral data and advance their scientific investigations. The provided experimental protocol serves as a starting point for developing and validating methods for the analysis of DNB-phenylglycine and other DNB-amino acid derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 6. rroij.com [rroij.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine for Chiral Separations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Enantiomerically Pure Compounds

In the realm of pharmaceutical sciences and drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and metabolic properties. Consequently, the ability to separate and analyze enantiomers is a critical requirement in the synthesis and quality control of active pharmaceutical ingredients (APIs). (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine, a Pirkle-type chiral selector, has emerged as a valuable tool for the enantiomeric resolution of a wide array of racemic compounds. This guide provides a comprehensive technical overview of its commercial suppliers, quality control considerations, and practical applications in chiral chromatography.

The "Pirkle-Type" Chiral Recognition Mechanism

This compound belongs to a class of chiral selectors developed by William H. Pirkle. The mechanism of enantiomeric discrimination by these selectors is based on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to differential retention times in a chromatographic system.

The key to this selective interaction lies in the "three-point interaction" model. For effective chiral recognition, a minimum of three simultaneous interactions are required between the chiral selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent. In the case of this compound, these interactions are facilitated by several structural features:

-

π-π Interactions: The 3,5-dinitrobenzoyl group is a strong π-acceptor, readily interacting with π-donor aromatic rings present in many analytes.

-

Hydrogen Bonding: The amide linkage and the carboxylic acid moiety provide sites for hydrogen bond donor and acceptor interactions.

-

Dipole-Dipole and Steric Interactions: The overall molecular geometry and dipole moment of the chiral selector contribute to the stereospecificity of the binding.

The combination of these interactions creates a chiral pocket that preferentially accommodates one enantiomer over the other, enabling their separation.

Commercial Availability of this compound

Identifying reliable commercial suppliers is the first step for any researcher intending to utilize this chiral selector. While the (R)-(-) enantiomer (CAS No. 74927-72-3) is more commonly listed by major chemical suppliers, the (S)-(+) enantiomer is also available from specialized vendors.

One notable supplier is Benchchem , which lists this compound and provides some historical and synthetic context for the compound.[1] It is crucial for researchers to contact suppliers directly to obtain the most current information on availability, lead times, and to request a certificate of analysis.

It is important to note that a specific CAS number for the (S)-(+) enantiomer is not as readily found in public databases as for its (R)-(-) counterpart. Researchers should therefore rely on the supplier's product specifications and analytical data to confirm the identity and enantiomeric purity of the purchased material.

Here is a summary of prominent suppliers for N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine enantiomers:

| Supplier | Enantiomer(s) Offered | Notes |

| Benchchem | (S)-(+) | Listed as available.[1] |

| Sigma-Aldrich | (R)-(-) | Widely available, with extensive documentation. |

| TCI America | (R)-(-) | A common supplier for research chemicals.[2] |

| Santa Cruz Biotechnology | (R)-(-) | Offers the (R)-enantiomer for research use.[3] |

| Chem-Impex | (R)-(-) | Provides the (R)-enantiomer with specified purity.[4] |

Quality Control and Specifications: Ensuring Reliable Results

The purity and enantiomeric excess of the chiral selector are critical for achieving reproducible and accurate chiral separations. When procuring this compound, researchers should insist on a comprehensive Certificate of Analysis (CoA) from the supplier.

Key Parameters to Scrutinize on a CoA:

-

Identity Confirmation: This is typically verified by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the chemical purity of the compound. A purity of ≥98% is generally recommended for analytical applications.[4]

-

Enantiomeric Purity (e.e.): The enantiomeric excess should be determined using a validated chiral HPLC method. An e.e. of ≥99% is desirable to ensure that the selector itself does not contribute to analytical inaccuracies.

-

Optical Rotation: The specific rotation ([α]D) is a characteristic physical property of a chiral compound. While the value can be influenced by the solvent, concentration, and temperature, it serves as a good indicator of enantiomeric identity. For the (R)-(-) enantiomer, a typical value is around -102° (c=0.9 in THF). The (S)-(+) enantiomer should have a corresponding positive value.

-

Melting Point: The melting point is a useful indicator of purity. For the racemic mixture, the melting point may be different from that of the pure enantiomers. The melting point for the (R)-(-) enantiomer is typically in the range of 216-218 °C.[4]

Synthesis of this compound: A Brief Overview

A general understanding of the synthetic route can provide insights into potential impurities. The synthesis of this compound is typically achieved through the acylation of (S)-(+)-alpha-phenylglycine with 3,5-dinitrobenzoyl chloride.[1]

A generalized synthetic scheme is as follows:

-

(S)-(+)-alpha-phenylglycine is dissolved in a suitable aprotic solvent, such as dichloromethane.

-

A base, commonly triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid that will be generated during the reaction.

-

3,5-Dinitrobenzoyl chloride , dissolved in the same solvent, is added dropwise to the reaction mixture, typically at room temperature.

-

The reaction is stirred for several hours to ensure complete conversion.

-

After the reaction is complete, the product is isolated through a series of work-up steps, which may include washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

-

The final product is then purified, often by recrystallization, to achieve high chemical and enantiomeric purity.

Potential Impurities:

-

Unreacted (S)-(+)-alpha-phenylglycine

-

3,5-Dinitrobenzoic acid (from hydrolysis of the acid chloride)

-

Racemic or partially racemized product if the reaction conditions are not carefully controlled.

Application in Chiral HPLC: A Practical Guide

This compound is most commonly employed as a chiral mobile phase additive (CMPA) in High-Performance Liquid Chromatography (HPLC). In this mode, an achiral stationary phase is used, and the chiral selector is dissolved in the mobile phase. This approach offers flexibility as the concentration of the chiral selector can be easily varied to optimize the separation.

Experimental Protocol: Chiral Separation using this compound as a CMPA

This protocol provides a general framework for developing a chiral separation method. Optimization will be required for specific analytes.

1. Materials and Reagents:

-

This compound (≥98% purity, ≥99% e.e.)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, dichloromethane)

-

Achiral HPLC column (e.g., C18, silica)

-

Racemic analyte of interest

-

HPLC system with UV detector

2. Preparation of the Chiral Mobile Phase:

-

Dissolve a known concentration of this compound in the chosen mobile phase. A typical starting concentration is in the range of 1-5 mM.

-

The mobile phase composition will depend on the analyte's polarity. For many applications using Pirkle-type selectors, a normal-phase system (e.g., hexane/isopropanol) is effective.

-

Ensure the chiral selector is completely dissolved. Sonication may be required.

-

Filter the mobile phase through a 0.45 µm filter before use.

3. Sample Preparation:

-

Dissolve the racemic analyte in the mobile phase at a suitable concentration for UV detection.

-

Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions (Starting Point):

-

Column: Standard achiral column (e.g., C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v) containing 2 mM this compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a wavelength where the analyte has significant absorbance.

-

Injection Volume: 10-20 µL.

5. Method Optimization:

-

Concentration of the Chiral Selector: Vary the concentration of the CMPA in the mobile phase. Increasing the concentration may improve resolution but can also increase background noise and viscosity.

-

Mobile Phase Composition: Adjust the ratio of the strong to weak solvent (e.g., isopropanol in hexane) to optimize retention and selectivity.

-

Flow Rate: Lowering the flow rate can sometimes improve resolution but will increase analysis time.

-

Temperature: Varying the column temperature can affect the thermodynamics of the diastereomeric complex formation and thus the separation.

Conclusion

This compound is a powerful and versatile chiral selector for the enantiomeric separation of a wide range of compounds. Its effectiveness stems from the formation of transient diastereomeric complexes stabilized by a combination of π-π interactions, hydrogen bonding, and steric effects. While the (R)-(-) enantiomer is more commonly cited, the (S)-(+) enantiomer is commercially available and offers the potential for elution order reversal, a valuable tool in method development. By carefully selecting a reputable supplier, rigorously evaluating the quality of the chiral selector, and systematically optimizing the chromatographic conditions, researchers can successfully develop robust and reliable methods for chiral separations, a critical step in the journey of drug discovery and development.

References

Methodological & Application

Application Note: Enantiomeric Separation of Beta-Blockers Using a DNB-Phenylglycine Chiral Stationary Phase

Abstract

This application note presents a detailed protocol for the enantiomeric separation of various beta-blocker compounds using a 3,5-Dinitrobenzoyl (DNB)-phenylglycine chiral stationary phase (CSP) via High-Performance Liquid Chromatography (HPLC). Beta-blockers are a critical class of cardiovascular drugs, and their therapeutic activity often resides in a single enantiomer.[1][2] Consequently, robust and reliable methods for enantiomeric separation are essential for pharmaceutical development, quality control, and clinical monitoring. This guide provides a comprehensive methodology, including the principles of chiral recognition on a Pirkle-type CSP, detailed experimental procedures, and expected chromatographic outcomes for a range of common beta-blockers.

Introduction: The Significance of Chiral Purity in Beta-Blockers